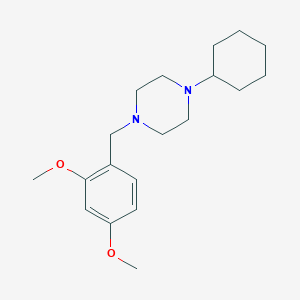![molecular formula C15H20N2O2 B5698967 4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
4-[(3-cyclopentylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-cyclopentylpropanoyl)amino]benzamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
4-[(3-cyclopentylpropanoyl)amino]benzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that contribute to the formation of beta-amyloid plaques in the brain.
Mécanisme D'action
4-[(3-cyclopentylpropanoyl)amino]benzamide works by inhibiting the activity of specific enzymes involved in various biological processes. In cancer cells, this compound targets the enzyme PARP1, which is involved in DNA repair and cell division. By inhibiting the activity of PARP1, this compound can prevent the growth and proliferation of cancer cells. In Alzheimer's disease, this compound targets the enzyme BACE1, which is involved in the formation of beta-amyloid plaques in the brain. By inhibiting the activity of BACE1, this compound can potentially slow down or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. In cancer cells, this compound can lead to cell death by preventing DNA repair and cell division. In Alzheimer's disease, this compound can potentially slow down or prevent the formation of beta-amyloid plaques in the brain, which are a hallmark of the disease. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-cyclopentylpropanoyl)amino]benzamide in lab experiments is its specificity for certain enzymes. By targeting specific enzymes, this compound can provide a more targeted approach to studying biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(3-cyclopentylpropanoyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Additionally, further studies are needed to determine the exact biochemical and physiological effects of this compound in different cell types and biological processes. Finally, the potential use of this compound in the treatment of other diseases, such as Parkinson's disease, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 4-[(3-cyclopentylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzamide with 3-cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Propriétés
IUPAC Name |
4-(3-cyclopentylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)12-6-8-13(9-7-12)17-14(18)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXQIYKNIDAOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5698898.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)


![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)



